Azelaic acid Azelaic acid Nonanedioic acid is an alpha,omega-dicarboxylic acid that is heptane substituted at positions 1 and 7 by carboxy groups. It has a role as an antibacterial agent, an antineoplastic agent, a dermatologic drug and a plant metabolite. It is a dicarboxylic fatty acid and an alpha,omega-dicarboxylic acid. It is a conjugate acid of an azelaate(2-) and an azelaate.
Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is also produced by Malassezia furfur, also known as Pityrosporum ovale, which is a species of fungus that is normally found on human skin. Azelaic acid is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
Azelaic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
The physiologic effect of azelaic acid is by means of Decreased Protein Synthesis, and Decreased Sebaceous Gland Activity.
Azelaic acid is a natural product found in Tuber indicum, Streptomyces nigra, and other organisms with data available.
Azelaic Acid is a naturally occurring dicarboxylic acid produced by Malassezia furfur and found in whole grain cereals, rye, barley and animal products. Azelaic acid possesses antibacterial, keratolytic, comedolytic, and anti-oxidant activity. Azelaic acid is bactericidal against Proprionibacterium acnes and Staphylococcus epidermidis due to its inhibitory effect on the synthesis of microbial cellular proteins. Azelaic acid exerts its keratolytic and comedolytic effects by reducing the thickness of the stratum corneum and decreasing the number of keratohyalin granules by reducing the amount and distribution of filaggrin in epidermal layers. Azelaic acid also possesses a direct anti-inflammatory effect due to its scavenger activity of free oxygen radical. This drug is used topically to reduce inflammation associated with acne and rosacea.
Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is a natural substance that is produced by Malassezia furfur (also known as Pityrosporum ovale), a yeast that lives on normal skin. It is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
See also: Azelaic acid; niacinamide (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 123-99-9
VCID: VC20764823
InChI: InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
SMILES: C(CCCC(=O)O)CCCC(=O)O
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol

Azelaic acid

CAS No.: 123-99-9

VCID: VC20764823

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Azelaic acid - 123-99-9

Description

Plant Biology

In plants, azelaic acid acts as a signaling molecule in response to pathogen attacks. It triggers defense mechanisms by inducing the accumulation of salicylic acid, which plays a crucial role in plant immunity.

Human Biology

In humans, azelaic acid exhibits several biological functions:

  • Antimicrobial Activity: It has been shown to be effective against Propionibacterium acnes, the bacterium responsible for acne, as well as other skin microorganisms.

  • Inhibition of Tyrosinase: Azelaic acid inhibits tyrosinase, an enzyme involved in melanin production, thereby reducing hyperpigmentation.

  • Mechanisms of Action

Azelaic acid's therapeutic effects stem from multiple mechanisms:

  • Anti-inflammatory Properties: It reduces inflammation by inhibiting pro-inflammatory factors and reactive oxygen species production.

  • Antibacterial Effects: Azelaic acid disrupts the metabolism of bacteria like P. acnes, leading to reduced bacterial viability and inflammatory response.

  • Inhibition of Mitochondrial Respiration: Studies suggest that azelaic acid can inhibit mitochondrial respiration and anaerobic glycolysis in bacteria.

  • Clinical Applications

Azelaic acid is widely used in dermatology for various skin conditions:

  • Acne Treatment: Topical formulations containing 15% to 20% azelaic acid are effective in treating acne vulgaris and rosacea.

  • Hyperpigmentation Disorders: Its ability to inhibit melanin production makes it beneficial for conditions like melasma and post-inflammatory hyperpigmentation.

Table 1: Clinical Efficacy of Azelaic Acid

ConditionFormulationConcentrationEfficacy (compared to placebo)
Acne VulgarisGel20%3.06 times more effective
RosaceaCream15%Significant reduction in lesions
HyperpigmentationGel/Cream5%-20%Effective in reducing pigmentation
  • Safety Profile

Azelaic acid is classified as a category B drug during pregnancy, indicating that it is generally safe for use. Common side effects include mild irritation or dryness at the application site, but serious adverse reactions are rare.

Azelaic acid is a versatile compound with significant therapeutic potential in dermatology. Its multifaceted mechanisms of action contribute to its effectiveness against acne, rosacea, and hyperpigmentation disorders. Ongoing research continues to explore its broader applications and benefits in skin health.

This comprehensive overview highlights azelaic acid's importance as both an industrial chemical and a valuable therapeutic agent in dermatology, underscoring its relevance in contemporary medical practice.

CAS No. 123-99-9
Product Name Azelaic acid
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
IUPAC Name nonanedioic acid
Standard InChI InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
Standard InChIKey BDJRBEYXGGNYIS-UHFFFAOYSA-N
SMILES C(CCCC(=O)O)CCCC(=O)O
Canonical SMILES C(CCCC(=O)O)CCCC(=O)O
Boiling Point 357.1 °C; 287 °C at 100 mm Hg
BP: 365 °C (decomposes)
Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg
Colorform Monoclinic prismatic needles
Yellowish to white crystalline powder
Leaflets or needles
Density 1.225 g/cu cm at 25 °C
Flash Point 210 °C (closed cup)
Melting Point 160.5 °C
106.5 °C
Physical Description Other Solid; Pellets or Large Crystals
Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS]
Tan solid; [Sigma-Aldrich MSDS]
Solid
Related CAS 26776-28-3
17265-13-3 (di-hydrochloride salt)
17356-30-8 (mono-hydrochloride salt)
19619-43-3 (unspecified potassium salt)
27825-99-6 (unspecified hydrochloride salt)
38900-29-7 (di-lithium salt)
52457-54-2 (di-potassium salt)
Solubility Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol
Soluble in hot water, alcohol and organic solvents
One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C
In water, 2.40X10+3 mg/L at 20 °C
2.4 mg/mL
Synonyms azelaic acid
azelaic acid, dilithium salt
azelaic acid, dipotassium salt
azelaic acid, disodium salt
azelaic acid, monosodium salt
azelaic acid, potassium salt
azelaic acid, sodium salt
Azelex
Finacea
monosodium azelate
nonanedioic acid
skinoren
Vapor Pressure 0.00000001 [mmHg]
1.07X10-8 mm Hg at 25 °C
Reference Wang et al. Using the pimeloyl-CoA synthetase adenylation fold to synthesize fatty acid thioesters. Nature Chemical Biology, doi: 10.1038/nchembio.2361, published online 17 April 2017
PubChem Compound 2266
Last Modified Sep 12 2023

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